molecular formula C8H7N3O2S B2725150 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide CAS No. 924716-39-2

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2725150
CAS No.: 924716-39-2
M. Wt: 209.22
InChI Key: MAMWKWMOTZIUEB-UHFFFAOYSA-N
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Description

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate oxazole derivative under controlled conditions. One common method involves the use of bromoacetyl bromide in an aqueous medium to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide: Similar structure but different position of the carboxamide group.

    N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide: Lacks the methyl group on the thiazole ring.

    5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide: Similar but with different substituents on the oxazole ring.

Uniqueness

What sets 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide apart is its unique combination of thiazole and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-5-4-6(11-13-5)7(12)10-8-9-2-3-14-8/h2-4H,1H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMWKWMOTZIUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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